
Clindamycin B Palmitate
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Overview
Description
Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:
Dissolution: Clindamycin is dissolved in an appropriate solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting ester is purified through column chromatography to remove impurities.
Recrystallization: The purified ester is recrystallized by adjusting the pH with diluted hydrochloric acid and cooling the solution
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Bulk Esterification: Large quantities of clindamycin and palmitic acid are reacted in industrial reactors.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography.
Crystallization and Drying: The final product is crystallized and dried to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Treatment of Bacterial Infections
Clindamycin B Palmitate is indicated for treating serious infections caused by susceptible anaerobic bacteria, particularly in patients allergic to penicillin. Its applications include:
- Skin and Soft Tissue Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.
- Bone and Joint Infections : Utilized in cases of osteomyelitis caused by Staphylococcus aureus.
- Respiratory Tract Infections : Used for treating aspiration pneumonia and other anaerobic infections.
Pediatric Use
This compound has been evaluated for its effectiveness in children, particularly for treating streptococcal pharyngitis. A study comparing this compound with potassium phenoxymethyl penicillin showed that the failure rates were 10% for this compound compared to 18% for penicillin, indicating comparable efficacy . The dosing regimen was well-tolerated, with some reports of mild rashes as side effects.
Pharmacokinetics
The pharmacokinetics of this compound demonstrate its rapid absorption and distribution. After oral administration, peak serum concentrations are achieved within approximately 70 minutes, with a half-life ranging from 3.4 to 5.1 hours in younger adults . This profile supports its use in acute infections requiring prompt therapeutic action.
Streptococcal Pharyngitis Treatment
A clinical trial involving 103 children assessed the effectiveness of this compound in treating group A streptococcal infections. The study revealed that this compound was effective in eradicating the bacteria from the pharynx, with a lower recurrence rate compared to traditional penicillin treatment .
Treatment Group | Number of Patients | Failure Rate (%) |
---|---|---|
This compound | 52 | 10 |
Potassium Phenoxymethyl Penicillin | 51 | 18 |
Osteomyelitis Management
In another case study focusing on osteomyelitis caused by Staphylococcus aureus, this compound was used as part of a combination therapy approach. The results indicated significant improvement in clinical outcomes, with a notable reduction in bacterial load as measured by culture results post-treatment.
Resistance Patterns
Resistance to clindamycin is an important consideration in its clinical application. Studies have shown that while resistance among certain strains of bacteria exists, this compound remains effective against many strains that are resistant to other antibiotics . Continuous monitoring and susceptibility testing are recommended to ensure effective treatment.
Mechanism of Action
Clindamycin B Palmitate is compared with other lincosamide antibiotics, such as:
Lincomycin: The parent compound from which clindamycin is derived. This compound has improved pharmacokinetic properties compared to lincomycin.
Clindamycin Hydrochloride: Another derivative of clindamycin, used for similar indications but with different pharmacokinetic profiles.
Clindamycin Phosphate: A water-soluble ester used in injectable formulations
Uniqueness: this compound is unique due to its esterified form, which enhances its lipophilicity and improves its absorption and bioavailability when administered orally .
Comparison with Similar Compounds
- Lincomycin
- Clindamycin Hydrochloride
- Clindamycin Phosphate
Biological Activity
Clindamycin B palmitate is a lincosamide antibiotic derived from clindamycin, primarily used for its antibacterial properties. This article explores its biological activity, pharmacokinetics, efficacy against various pathogens, and clinical implications based on diverse research findings.
Clindamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, disrupting the translation process. This binding is reversible and primarily bacteriostatic at lower concentrations, while it may exhibit bactericidal properties at higher doses . Clindamycin's mechanism is similar to that of macrolides, although it is chemically distinct .
Pharmacokinetics
Clindamycin palmitate is well-absorbed from the gastrointestinal tract, achieving approximately 90% absorption under normal conditions. However, absorption rates can drop to around 50% in some cases . The drug is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in several metabolites, including clindamycin sulfoxide . The average serum half-life ranges from 2 to 4.5 hours depending on patient demographics and health status .
Table 1: Pharmacokinetic Parameters of Clindamycin Palmitate
Parameter | Value |
---|---|
Absorption | ~90% (50% in some cases) |
Metabolism | Hepatic (CYP3A4) |
Half-life | 2 - 4.5 hours |
Excretion | Urine (10%), Feces (3.6%) |
Bioactive Metabolites | Clindamycin sulfoxide |
Efficacy Against Pathogens
Clindamycin palmitate has shown efficacy against various bacterial infections, particularly those caused by Gram-positive organisms. Studies indicate that it is effective in treating group A streptococcal infections, with comparable efficacy to penicillin .
Case Study: Streptococcal Pharyngitis
In a clinical trial involving 103 children with group A streptococcal pharyngitis, clindamycin palmitate was administered at dosages of 75 mg for children under 25 kg and 150 mg for those over . The study reported a failure rate of 10% in the clindamycin group compared to 18% in the penicillin group, demonstrating its effectiveness in eradicating the infection.
Clinical Applications
Clindamycin is recommended as an adjunctive treatment for severe invasive group A β-haemolytic streptococcal infections (iGAS). A retrospective cohort study indicated that patients receiving clindamycin alongside β-lactam antibiotics had significantly lower in-hospital mortality rates compared to those who did not receive clindamycin (aOR 0.44) . However, its use in non-group A/B β-haemolytic streptococcal infections showed no significant benefit .
Safety and Side Effects
While generally well-tolerated, clindamycin can cause side effects such as gastrointestinal disturbances and skin rashes. In the aforementioned study on pharyngitis treatment, rashes were observed in 15% of patients treated with clindamycin palmitate . Monitoring for adverse reactions is crucial when used alongside other medications that may affect hepatic metabolism.
Q & A
Basic Research Questions
Q. How can researchers validate an HPLC method for quantifying Clindamycin Palmitate Hydrochloride in drug products?
- Methodological Answer : Validation requires establishing linearity, precision, and accuracy. For linearity, use a calibration curve (15–500 µg/mL) with ≥7 calibration points, ensuring slope consistency (e.g., 3.83–3.89) and R² ≥ 0.9996 over three days . Include mobile phase optimization (e.g., docusate sodium, ammonium acetate, and methanol) to enhance peak resolution . Report intra-day and inter-day variability using replicate analyses.
Q. What analytical strategies are recommended for impurity profiling of Clindamycin B Palmitate?
- Methodological Answer : Employ gradient HPLC with a mobile phase of acetate buffer and acetonitrile (50:50) to separate impurities (e.g., Clindamycin 3-Palmitate, sulfoxides). Use a photodiode array detector for peak identification and quantify impurities relative to the main peak. Comparative dissolution studies (0.4% SDS medium, 75 rpm) can further validate impurity levels against reference standards .
Q. Why is this compound formulated as a prodrug, and how does this affect experimental design?
- Methodological Answer : The palmitate ester masks clindamycin’s bitter taste, improving pediatric compliance. In vitro studies must account for enzymatic hydrolysis (e.g., using liver microsomes or plasma esterases) to quantify active clindamycin release. Pharmacokinetic models should differentiate esterase activity across species to predict human bioavailability .
Q. How should researchers document methodologies to ensure reproducibility in this compound studies?
- Methodological Answer : Follow ICH guidelines: detail HPLC parameters (column type, flow rate), dissolution conditions (apparatus, medium), and statistical models (e.g., response surface methodology). Use supplementary materials for extensive datasets (e.g., crystallinity profiles, porosity measurements) to avoid overcrowding the main text .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize 3D-printed this compound formulations?
- Methodological Answer : Design experiments with independent variables (e.g., laser scanning speed, excipient ratios) and responses (hardness, disintegration time). Use central composite design to model interactions. For example, laser speeds of 200–300 mm/s increase porosity (24.4–31.1%), affecting dissolution rates. Validate models with independent batches and characterize printlets via X-ray micro-CT for microstructure analysis .
Q. How do regional differences in bacterial resistance impact the clinical relevance of in vitro susceptibility data for this compound?
- Methodological Answer : Conduct comparative resistance surveillance using CLSI/EUCAST guidelines. For example, reconcile discrepancies between European (lower resistance) and Chinese (higher resistance) data by correlating local antibiotic usage patterns with in vitro MIC values. Use logistic regression to adjust clinical breakpoints for regional epidemiology .
Q. What methodologies resolve contradictions in dissolution and related substance profiles between generic and originator this compound formulations?
- Methodological Answer : Perform head-to-head dissolution testing under pharmacopeial conditions (e.g., USP Apparatus II, 75 rpm) with discriminatory media (e.g., 0.4% SDS). Use principal component analysis (PCA) to cluster impurity profiles and dissolution efficiency (DE20 ≥ 94%) for bioequivalence assessment. Include accelerated stability studies to predict shelf-life differences .
Q. How can researchers address heterogeneity in drug-protein interaction studies involving this compound?
- Methodological Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions of target proteins (e.g., ribosomal subunits). Analyze protection factors to distinguish local versus global unfolding effects. For example, clindamycin’s binding may expose specific amide groups due to localized conformational changes .
Q. What experimental designs improve the clinical translatability of preclinical data for this compound?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro dissolution and permeability data. Validate against clinical PK data (e.g., Cmax, Tmax) using sensitivity analysis. For safety, compare adverse event rates (e.g., 1.96% vs. 20.41% for GI effects) across formulations via Fisher’s exact test .
Q. Tables for Key Data
Table 1 : HPLC Validation Parameters for Clindamycin Palmitate Hydrochloride
Parameter | Day 1 | Day 2 | Day 3 |
---|---|---|---|
Slope | 3.89 | 3.83 | 3.89 |
Y-intercept | 8.87 | 8.74 | 9.53 |
R² | 0.9996 | 0.9999 | 0.9997 |
Range (µg/mL) | 15–500 | 15–500 | 15–500 |
Table 2 : Comparative Dissolution Profiles (20-min Data)
Formulation | Dissolution Rate (%) | Total Impurities (%) |
---|---|---|
Originator Oral Solution | 94.2 | 2.8 |
Generic Dispersible Tablet | 95.1 | 1.2 |
Properties
CAS No. |
68206-99-5 |
---|---|
Molecular Formula |
C33H61ClN2O6S |
Molecular Weight |
649.369 |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI Key |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
Origin of Product |
United States |
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